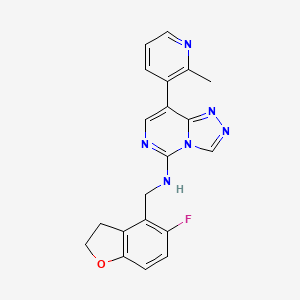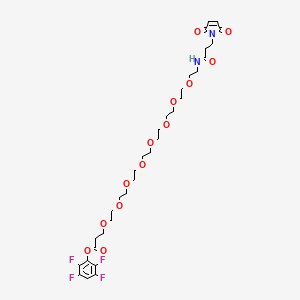![molecular formula C49H51FN8O11 B608881 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Übersicht
Beschreibung
Es zeigt eine Antitumoraktivität durch den Einsatz von DX8951, einem DNA-Topoisomerase-I-Inhibitor, der mit dem proteasespaltbaren MC-GGFG-Linker verbunden ist . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung für ihr Potenzial in der Krebstherapie eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
MC-GGFG-DX8951 wird durch Konjugation von DX8951, einem Derivat des DNA-Topoisomerase-I-Inhibitors, mit dem proteasespaltbaren MC-GGFG-Linker synthetisiert . Die Synthese umfasst die folgenden Schritte:
Aktivierung von DX8951: DX8951 wird aktiviert, um ein reaktives Zwischenprodukt zu bilden.
Linker-Anbindung: Das aktivierte DX8951 wird dann unter kontrollierten Bedingungen mit dem MC-GGFG-Linker konjugiert, um die Bildung einer stabilen Bindung zu gewährleisten.
Reinigung: Die resultierende Verbindung wird mittels chromatographischer Verfahren gereinigt, um eine hohe Reinheit zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von MC-GGFG-DX8951 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Bulk-Synthese: Große Mengen an DX8951 und MC-GGFG-Linker werden synthetisiert und aktiviert.
Konjugation: Das aktivierte DX8951 wird in großen Reaktoren unter kontrollierten Bedingungen mit dem MC-GGFG-Linker konjugiert.
Reinigung und Qualitätskontrolle: Das Endprodukt wird mittels industrieller Chromatographie gereinigt und unterliegt einer strengen Qualitätskontrolle, um Konsistenz und Reinheit zu gewährleisten
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MC-GGFG-DX8951 is synthesized by conjugating DX8951, a derivative of DNA topoisomerase I inhibitor, with the protease-cleavable MC-GGFG linker . The synthesis involves the following steps:
Activation of DX8951: DX8951 is activated to form a reactive intermediate.
Linker Attachment: The activated DX8951 is then conjugated with the MC-GGFG linker under controlled conditions to ensure the formation of a stable bond.
Purification: The resulting compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
The industrial production of MC-GGFG-DX8951 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DX8951 and MC-GGFG linker are synthesized and activated.
Conjugation: The activated DX8951 is conjugated with the MC-GGFG linker in large reactors under controlled conditions.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity
Analyse Chemischer Reaktionen
Reaktionstypen
MC-GGFG-DX8951 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Spaltung durch lysosomale Enzyme: Der GGFG-Linker wird selektiv durch lysosomale Enzyme gespalten, wodurch das aktive DX8951 in den Zielzellen freigesetzt wird.
Häufige Reagenzien und Bedingungen
Lysosomale Enzyme: Diese Enzyme werden üblicherweise verwendet, um den GGFG-Linker in vitro und in vivo zu spalten.
Saure oder basische Bedingungen: Hydrolysereaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt, um die Stabilität und das Freisetzungsprofil von DX8951 zu untersuchen.
Wichtigste gebildete Produkte
Das Hauptprodukt, das aus der Spaltung von MC-GGFG-DX8951 entsteht, ist DX8951, das eine potente Antitumoraktivität zeigt, indem es die DNA-Topoisomerase I hemmt .
Wissenschaftliche Forschungsanwendungen
MC-GGFG-DX8951 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es wird verwendet, um die Wirksamkeit von Antikörper-Wirkstoff-Konjugaten bei der gezielten Abtötung von Krebszellen zu untersuchen
Arzneimittelverabreichungssysteme: Die Verbindung wird verwendet, um Medikamentenverabreichungssysteme zu entwickeln und zu optimieren, die therapeutische Wirkstoffe selektiv in Zielzellen freisetzen können.
Biologische Studien: Forscher verwenden MC-GGFG-DX8951, um die Mechanismen der Wirkstoffaktivität und -resistenz in Krebszellen zu untersuchen.
Pharmazeutische Entwicklung: Es wird bei der Entwicklung neuer Krebsmedikamente und -formulierungen eingesetzt.
Wirkmechanismus
MC-GGFG-DX8951 übt seine Wirkungen über den folgenden Mechanismus aus:
Targeting und Internalisierung: Das Antikörper-Wirkstoff-Konjugat zielt auf spezifische Antigene auf Krebszellen ab und wird durch Endozytose internalisiert.
Lysosomale Spaltung: Sobald es sich in der Zelle befindet, wird der GGFG-Linker durch lysosomale Enzyme gespalten, wodurch das aktive DX8951 freigesetzt wird.
Hemmung der DNA-Topoisomerase I: DX8951 hemmt die DNA-Topoisomerase I, was zur Induktion von Doppelstrang-DNA-Brüchen und Apoptose in Krebszellen führt.
Wirkmechanismus
MC-GGFG-DX8951 exerts its effects through the following mechanism:
Targeting and Internalization: The antibody-drug conjugate targets specific antigens on cancer cells and is internalized via endocytosis.
Lysosomal Cleavage: Once inside the cell, the GGFG linker is cleaved by lysosomal enzymes, releasing the active DX8951.
Inhibition of DNA Topoisomerase I: DX8951 inhibits DNA topoisomerase I, leading to the induction of double-strand DNA breaks and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
MC-GGFG-DX8951 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Linkers und seiner potenten Antitumoraktivität einzigartig. Ähnliche Verbindungen umfassen:
MC-GGFG-SN38: Ein weiteres Arzneimittel-Linker-Konjugat mit einem anderen Wirkstoff, SN38, das ebenfalls auf die DNA-Topoisomerase I zielt.
MC-GGFG-Doxorubicin: Ein Konjugat mit Doxorubicin, einem weit verbreiteten Chemotherapeutikum.
MC-GGFG-Maytansinoid: Ein Konjugat mit Maytansinoid, bekannt für seine potente Zytotoxizität.
MC-GGFG-DX8951 zeichnet sich durch seinen spezifischen Wirkmechanismus und die Verwendung von DX8951 aus, das in präklinischen Studien vielversprechend war .
Eigenschaften
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51FN8O11/c1-3-49(68)31-19-36-45-29(24-58(36)47(66)30(31)25-69-48(49)67)44-33(14-13-28-26(2)32(50)20-34(56-45)43(28)44)54-40(62)23-53-46(65)35(18-27-10-6-4-7-11-27)55-39(61)22-52-38(60)21-51-37(59)12-8-5-9-17-57-41(63)15-16-42(57)64/h4,6-7,10-11,15-16,19-20,33,35,68H,3,5,8-9,12-14,17-18,21-25H2,1-2H3,(H,51,59)(H,52,60)(H,53,65)(H,54,62)(H,55,61)/t33-,35-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKFDUNPKACYAY-SODISJPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51FN8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















